molecular formula C14H16BrNO2 B15130623 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Katalognummer: B15130623
Molekulargewicht: 310.19 g/mol
InChI-Schlüssel: LPAYETOFIWNVLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: A simpler pyrrole derivative with similar chemical properties.

    Benzyl 1H-pyrrole-2-carboxylate: Another benzyl-substituted pyrrole derivative.

    1-Benzyl-1H-pyrrole-2-carboxylic acid: A carboxylic acid derivative of the compound.

Uniqueness

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the ethyl ester and benzyl groups allows for versatile chemical modifications and applications .

Eigenschaften

Molekularformel

C14H16BrNO2

Molekulargewicht

310.19 g/mol

IUPAC-Name

ethyl 1-benzylpyrrole-2-carboxylate;hydrobromide

InChI

InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H

InChI-Schlüssel

LPAYETOFIWNVLA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.